molecular formula C10H20O2 B1329270 4-Methylnonanoic acid CAS No. 45019-28-1

4-Methylnonanoic acid

Cat. No. B1329270
CAS RN: 45019-28-1
M. Wt: 172.26 g/mol
InChI Key: WQTZCQIRCYSUBQ-UHFFFAOYSA-N
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Description

4-Methylnonanoic acid is a chemical compound that is of interest in various fields, including flavoring substances and chemical synthesis. Although the provided papers do not directly discuss 4-Methylnonanoic acid, they do provide insights into related compounds and methodologies that could be relevant to its study. For instance, the synthesis of 4-methyloctanoic acid, a compound with a similar structure, is described in one of the papers .

Synthesis Analysis

The synthesis of compounds structurally related to 4-Methylnonanoic acid involves several steps, including condensation reactions, dehydration, hydrogenation, oxidation, and decarbonylation . For example, 4-methyloctanoic acid was synthesized starting from 4-methylcyclohexanone, which underwent an aldol condensation with acetaldehyde, followed by dehydration, hydrogenation, ring-opening oxidation, and finally decarbonylation to yield the desired product . This synthesis route could potentially be adapted for the synthesis of 4-Methylnonanoic acid by adjusting the carbon chain length and the position of the methyl group.

Molecular Structure Analysis

The molecular structure of compounds can be determined using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using IR, NMR, and single-crystal X-ray diffraction . These techniques could similarly be applied to analyze the molecular structure of 4-Methylnonanoic acid.

Chemical Reactions Analysis

The papers discuss different chemical reactions, such as the dienone-phenol rearrangement, which occurs under acidic conditions and can lead to fragmentation or group migration . While this reaction is not directly related to 4-Methylnonanoic acid, understanding such rearrangements can be crucial when considering the stability and reactivity of the compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of a compound can be computed using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict its reactivity and interactions with other molecules. The thermal stability of a compound can be assessed using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .

Scientific Research Applications

Synthesis Methods

4-Methylnonanoic acid has been synthesized from 4-methylcyclohexanone through a series of reactions including condensation, dehydration, hydrogenation, oxidation, and decarboxylation. This synthesis process and the resulting compound were characterized using various spectroscopic methods (Su An-qi, 2010).

Insect Pheromone Biosynthesis

A study on the yellow mealworm beetle revealed the biosynthetic route to 4-methyl-1-nonanol, a pheromone produced by female beetles. This study highlighted the importance of precursors like 4-methylnonanoic acid in pheromone production and provided insights into the modification of normal fatty acid biosynthesis (N. Islam et al., 1999).

Influence on Sheep Milk Flavor

Research has indicated that 4-methylnonanoic acid, among other volatile branched-chain fatty acids, affects the "sheepy flavor" intensity in New Zealand sheep milk. This study explored how different farming systems influenced the levels of these acids in sheep milk (F. Teng et al., 2019).

Lamb Meat Aroma and Flavor

The role of 4-methylnonanoic acid in contributing to the distinctive aroma and flavor of lamb meat was studied. This research involved the analysis of the compound's reactions with various reagent ions, which is essential for its characterization and trace analysis (Hardy Z Castada et al., 2017).

Safety And Hazards

4-Methylnonanoic acid is classified as dangerous. It causes severe skin burns and eye damage. It may also cause an allergic skin reaction . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed, one should rinse the mouth and not induce vomiting .

properties

IUPAC Name

4-methylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTZCQIRCYSUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866121
Record name Nonanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a costus, animal odour
Record name 4-Methylnonanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

292.00 to 293.00 °C. @ 760.00 mm Hg
Record name 4-Methylnonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water
Record name 4-Methylnonanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.909 (20°/20°)
Record name 4-Methylnonanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methylnonanoic acid

CAS RN

45019-28-1
Record name 4-Methylnonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45019-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045019281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylnonan-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLNONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKU622F1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylnonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
E Wong, CB Johnson, LN Nixon - New Zealand journal of …, 1975 - Taylor & Francis
… 4-Methylnonanoic acid on similar testing was found to require a much higher concentration before a significant difference could be detected (Table 4) even though by nose the two …
Number of citations: 135 www.tandfonline.com
JB Tranquilan - 2009 - agris.fao.org
… 4-methyloctanoic acid and 4-methylnonanoic acid content in … acid and 4-methylnonanoic acid were significantly higher in … , 4-methyloctanoic and 4-methylnonanoic acid were proved to …
Number of citations: 0 agris.fao.org
H Chen, Y Wang, H Jiang, G Zhao - Meat science, 2012 - Elsevier
… (b), concentration of tri-n-octylphoshphine oxide in membrane liquid (c) and extraction time (d) on the enrichment factor of 4-methyloctanoic acid (MOA) and 4-methylnonanoic acid (MNA…
Number of citations: 9 www.sciencedirect.com
N Islam, R Bacala, A Moore, D Vanderwel - Insect biochemistry and …, 1999 - Elsevier
… results in the uneven number of carbons in the chain; incorporation of another unit of propionate during elongation provides the methyl branch; reduction of 4-methylnonanoic acid …
Number of citations: 23 www.sciencedirect.com
E Wong, LN Nixon, CB Johnson - Journal of Agricultural and Food …, 1975 - ACS Publications
… found to contain 4-methyloctanoic acid (4-Me-9) overlapping with octenoic acid and that at ECL ^9.7 contained 4-methylnonanoic acid (4-Me-10) overlapping with nonenoic acid. …
Number of citations: 225 pubs.acs.org
D Eibler, W Vetter - Journal of Chromatography A, 2017 - Elsevier
… -8:0), 4-ethyloctanoic acid (4-Et-8:0), and 4-methylnonanoic acid (4-Me-9:0) are enantiopure in goat and sheep … 4-methylnonanoic acid methyl ester … 4-methylnonanoic acid ethyl ester …
Number of citations: 5 www.sciencedirect.com
MM Sutherland, JM Ames - Journal of Agricultural and Food …, 1996 - ACS Publications
… 4-Methylnonanoic acid was present below its odor threshold … At a level of 1 mg/kg, 4-methylnonanoic acid was described … of sheepmeat, with 4-methylnonanoic acid playing a lesser role…
Number of citations: 68 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… The phototoxicity/photoallergenicity endpoint was completed based on UV spectra; 4-methylnonanoic acid is not expected to be phototoxic/photoallergenic. The environmental endpoints were …
S Kaffarnik, S Preuß, W Vetter - Journal of Chromatography A, 2014 - Elsevier
… -ethyloctanoic acid and 4-methylnonanoic acid are key-flavor … 2.9–18 μg/g 4-methylnonanoic acid. Since all fatty acids were … , 4-ethyloctanoic acid and 4-methylnonanoic acid and further …
Number of citations: 42 www.sciencedirect.com
OA Young, JL Berdagué, C Viallon, S Rousset-Akrim… - Meat Science, 1997 - Elsevier
… There were indications that puberty or age caused an increase in the odorous 4-methylnonanoic acid. Animal odour-the odour of confuted livestock-was clearly causally linked to 3-…
Number of citations: 312 www.sciencedirect.com

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